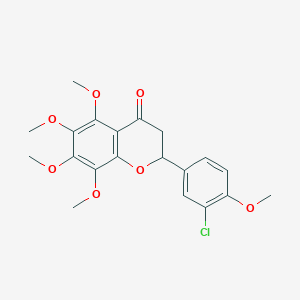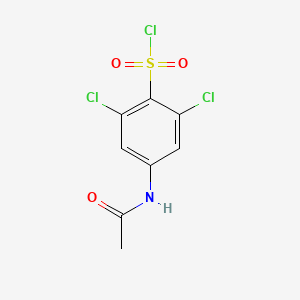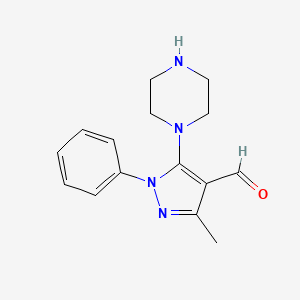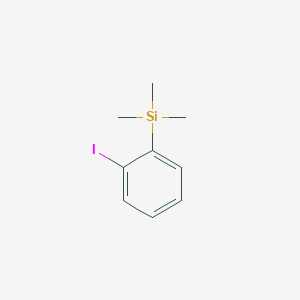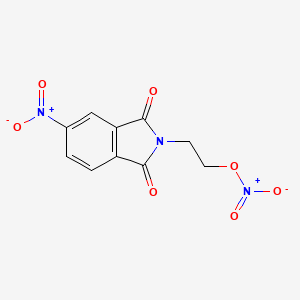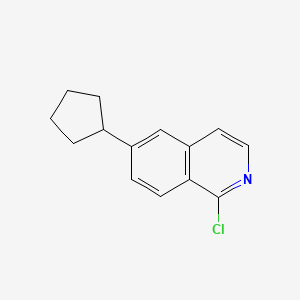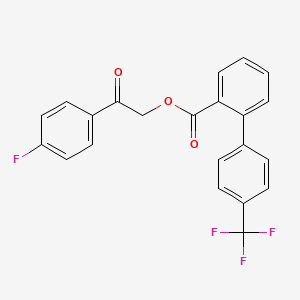
2-(4-Fluorophenyl)-2-oxoethyl 4'-(trifluoromethyl)biphenyl-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then subjected to further reactions, including halogenation and coupling reactions, to introduce the trifluoromethyl and biphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
科学研究应用
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s fluorine atoms make it useful in bioimaging and as a probe in biological studies.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism by which 2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can modulate biological pathways and influence the compound’s activity in various applications .
属性
分子式 |
C22H14F4O3 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC 名称 |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[4-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C22H14F4O3/c23-17-11-7-15(8-12-17)20(27)13-29-21(28)19-4-2-1-3-18(19)14-5-9-16(10-6-14)22(24,25)26/h1-12H,13H2 |
InChI 键 |
VUHPOCZEVZSABQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


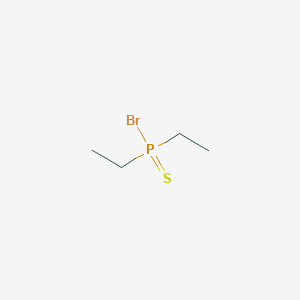
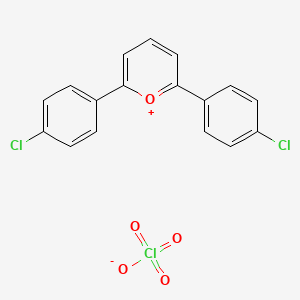
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)
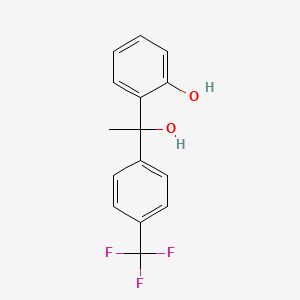
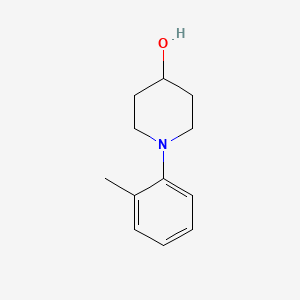
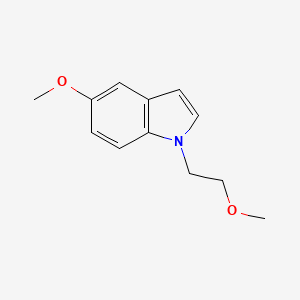
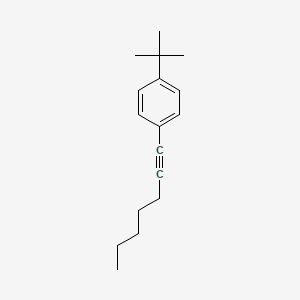
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
